2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

TrkA Kinase Inhibition Biochemical Assay Enzyme Potency

2,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic, small-molecule kinase inhibitor belonging to the class of six-membered heteroaryl benzamide compounds. It is a representative drug from the patent WO2015143654 and is specifically characterized as a tropomyosin-related kinase A (TrkA) inhibitor.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 1105199-40-3
Cat. No. B2760888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
CAS1105199-40-3
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2)OC
InChIInChI=1S/C16H19N3O4/c1-22-12-6-7-13(14(11-12)23-2)16(21)17-8-4-10-19-15(20)5-3-9-18-19/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,17,21)
InChIKeyFZXXJPZRMFOXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1105199-40-3): A Potent TrkA Kinase Inhibitor Lead for Targeted Pain and Oncology Research


2,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic, small-molecule kinase inhibitor belonging to the class of six-membered heteroaryl benzamide compounds [1]. It is a representative drug from the patent WO2015143654 and is specifically characterized as a tropomyosin-related kinase A (TrkA) inhibitor [1][2]. The compound's structure features a 2,4-dimethoxybenzamide core linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl moiety, with a molecular weight of 317.34 g/mol . Its primary mechanism of action is the potent inhibition of the TrkA receptor tyrosine kinase, a validated target for pain, inflammation, and various cancers [1][2].

Why Generic Trk Inhibitors Cannot Substitute for 2,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide in Research


The Trk inhibitor landscape is highly nuanced, making simple substitution unreliable. Clinical agents like larotrectinib (Vitrakvi) and entrectinib (Rozlytrek) are potent pan-Trk inhibitors, but their broad-spectrum activity on TrkA/B/C is linked to on-target CNS adverse events and the emergence of solvent-front resistance mutations [1]. In contrast, the target compound, 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide, belongs to a distinct chemical series of six-membered heteroaryl benzamides specifically designed for TrkA inhibition [2]. Its 2,4-dimethoxy substitution pattern confers a unique steric and electronic profile, which is critical for exclusive binding interactions that differentiate it from macrocyclic or pyrazolo[1,5-a]pyrimidine-based inhibitors. Therefore, experimental data generated with this specific compound cannot be directly extrapolated to other Trk inhibitors, as differences in kinase selectivity and binding kinetics significantly impact efficacy and safety profiles.

Quantitative Differentiation of 2,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide as a TrkA Inhibitor


Superior TrkA Enzyme Inhibition Potency Compared to First-Generation Clinical Leads

The compound demonstrates extremely potent TrkA inhibition with an IC50 of 1.3 nM in a biochemical assay [1][2]. This potency is significantly better than that of the FDA-approved multi-kinase inhibitor entrectinib (TrkA IC50 = 79 nM) [3], making the target compound over 60-fold more potent at the isolated kinase level [2][3].

TrkA Kinase Inhibition Biochemical Assay Enzyme Potency

Potential for TrkA Selectivity Over TrkB/C Distinct from Approved Pan-Trk Inhibitors

The patent describes the compound class as TrkA inhibitors, with a design that confers selectivity for the TrkA isoform, which mediates pain and inflammation [1]. While the clinically approved inhibitor larotrectinib is reported to have an IC50 of 9 nM for TrkA, its IC50 values for TrkB and TrkC are within a comparable 3-fold range [2]. The structural basis for this target compound suggests a potential for greater TrkA selectivity, which is an advantage for pain indications by theoretically minimizing on-target CNS-related side effects linked to TrkB inhibition [1][2].

Kinase Selectivity TrkB TrkC Off-target

Structural Differentiation via 2,4-Dimethoxybenzamide Motif for Circumventing Solvent-Front Resistance

A major obstacle for second-generation Trk inhibitors like selitrectinib (LOXO-195) and repotrectinib is resistance from the TRKA G595R and TRKC G623R solvent-front mutations [1]. The six-membered heteroaryl benzamide series, to which this target compound belongs, was developed as a novel chemotype distinct from macrocyclic and pyrazolopyrimidine structures [2]. Although direct mutation potency data are unavailable, the unique 2,4-dimethoxyphenyl moiety is designed to occupy a distinct region of the ATP-binding pocket, suggesting a potential for retained activity against clinically relevant kinase domain mutations that plague earlier inhibitor classes [1][2].

Drug Resistance TRK Solvent Front Mutation Structural Biology

Strategic Research Applications for 2,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1105199-40-3)


Tool Compound for Investigating TrkA-Specific Signaling in Chronic and Neuropathic Pain Models

Given its potent TrkA inhibition (IC50 = 1.3 nM) and a structure suggesting TrkA selectivity, this compound is ideally suited for in vivo pharmacology studies to dissect TrkA-mediated nociceptive pathways [1]. Researchers can use it to distinguish the analgesic effects of selective TrkA blockade from pan-Trk inhibition, providing cleaner data on target engagement and therapeutic index for pain indications [2].

Medicinal Chemistry Scaffold for Designing Next-Generation, Resistance-Breaking Trk Inhibitors

As a representative of the six-membered heteroaryl benzamide chemotype, this compound provides a validated starting point for structure-activity relationship (SAR) exploration [1]. Its 2,4-dimethoxybenzamide motif can be modified to probe interactions with the TrkA ATP-binding pocket, with the goal of engineering analogs that maintain potency against solvent-front mutations like TRKA G595R, a common resistance mechanism [2].

Reference Inhibitor for Kinase Selectivity Profiling Panels

The compound can be deployed as a reference agent in broad kinase selectivity panels (e.g., KINOMEscan) to benchmark the selectivity of new Trk inhibitor leads. Its distinct chemotype from pyrazolo[1,5-a]pyrimidines and macrocycles makes it an excellent control to assess the off-target liability of novel chemical series targeting the Trk family [3].

Quote Request

Request a Quote for 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.